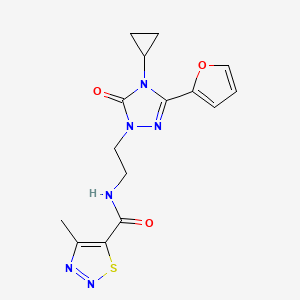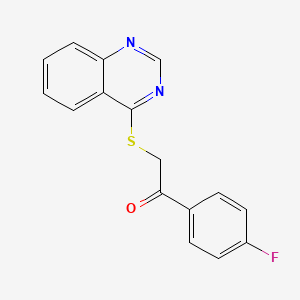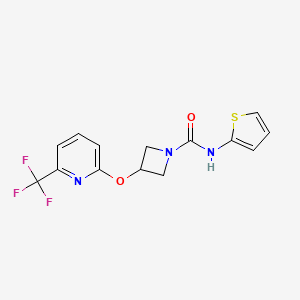
2-(2,4-Dichlorophenyl)-2-morpholinoacetonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,4-Dichlorophenyl)-2-morpholinoacetonitrile (DCPMM) is an organonitrogen compound, which is a derivative of morpholine and acetonitrile. It is a white crystalline solid with a melting point of approximately 140°C, and is soluble in water and methanol. DCPMM has been widely used in scientific research due to its unique properties, such as its ability to act as an inhibitor of enzymes, its low toxicity, and its low cost.
Wissenschaftliche Forschungsanwendungen
Optimization in Kinase Inhibition A study highlighted the optimization of 4-phenylamino-3-quinolinecarbonitriles, including compounds structurally related to 2-(2,4-Dichlorophenyl)-2-morpholinoacetonitrile, for their potent inhibitory activity against Src kinase. This research demonstrated the significance of modifying specific groups to enhance the inhibition of Src kinase activity and Src-mediated cell proliferation, with implications for cancer treatment strategies. The study found that certain modifications, such as replacing the methoxy group with a 3-(morpholin-4-yl)propoxy group, significantly increased inhibition effectiveness, showcasing the potential for developing more potent inhibitors for therapeutic applications (Boschelli et al., 2001).
Spectroscopic Characterization Another research avenue involved the synthesis and X-ray structure analysis of compounds containing morpholine, including 4-[(E)-2-(4-Carboxyphenyl)diazenyl]-morpholine. This study offered insights into the structural and photophysical properties of such compounds, highlighting their potential in photophysical applications. The detailed analysis of absorption spectra and emission properties underscores the importance of structural characterization in understanding the photophysical behaviors of organic compounds (Chin et al., 2010).
Crystal Structure Analysis The crystal structure of compounds structurally similar to 2-(2,4-Dichlorophenyl)-2-morpholinoacetonitrile, such as dimethomorph, was analyzed to understand better the molecular configuration and its implications on fungicidal activity. This research provides valuable insights into the molecular design of effective fungicides by examining the dihedral angles between central and terminal rings, contributing to the development of agricultural chemicals with improved efficacy (Kang et al., 2015).
Exploration of Optoelectronic Properties A study on hydroquinoline derivatives, structurally related to 2-(2,4-Dichlorophenyl)-2-morpholinoacetonitrile, explored their optoelectronic and nonlinear properties through a DFT approach. The research aimed at understanding these compounds' structural, electronic, optical, and charge transport properties. Findings suggest potential applications in developing multifunctional materials for optoelectronic devices, indicating the broad applicability of such compounds beyond pharmaceuticals (Irfan et al., 2020).
Eigenschaften
IUPAC Name |
2-(2,4-dichlorophenyl)-2-morpholin-4-ylacetonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12Cl2N2O/c13-9-1-2-10(11(14)7-9)12(8-15)16-3-5-17-6-4-16/h1-2,7,12H,3-6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEIYKBMCHVJDRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(C#N)C2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-Dichlorophenyl)-2-morpholinoacetonitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

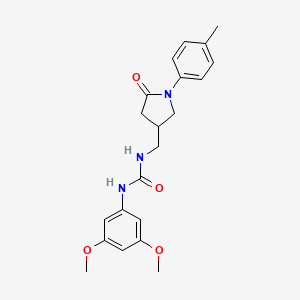
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-((3-cyanopyrazin-2-yl)oxy)pyrrolidine-1-carboxamide](/img/structure/B2443398.png)
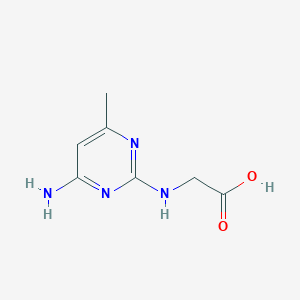
![1-(1,3-Dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-(m-tolyl)urea](/img/structure/B2443402.png)
![5-(Butylamino)-2-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-1,3-oxazole-4-carbonitrile](/img/structure/B2443404.png)
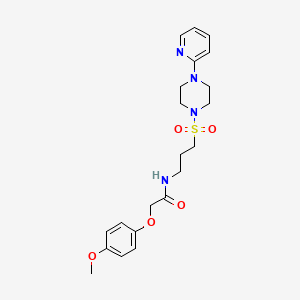
![N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-naphthamide](/img/structure/B2443406.png)
![1-(6-ethylbenzo[d]thiazol-2-yl)-4-(furan-2-carbonyl)-5-(furan-2-yl)-3-hydroxy-1H-pyrrol-2(5H)-one](/img/structure/B2443407.png)

![1-({[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)-2-methylpiperidine](/img/structure/B2443410.png)
![4-Chloro-2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2443411.png)
